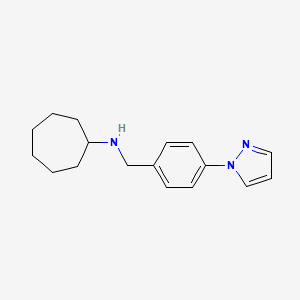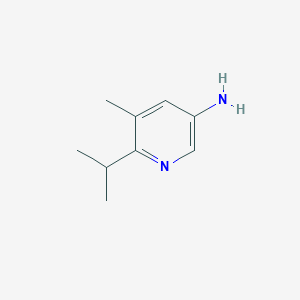
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is a cyclic amine compound that has been widely used in scientific research. It is a synthetic compound that has been found to have a variety of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, has been found to have a variety of applications in scientific research. It has been used as a ligand in the synthesis of various organometallic complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of various pharmaceutical compounds, as a model compound for drug design, and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is not yet fully understood. However, it is believed that the compound acts as a ligand in organometallic complexes, allowing the formation of covalent bonds between the metal atoms and other molecules. In addition, it is believed that it acts as a catalyst in organic reactions, allowing the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, are not yet fully understood. However, it has been found to have some anti-inflammatory properties, as well as some antioxidant effects. In addition, it has been found to have some anti-bacterial properties, as well as some anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, in laboratory experiments is its low toxicity, which makes it a safe reagent to use. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it has a limited solubility in water, which may limit its use in certain experiments. In addition, it is not very stable and can decompose over time.
Direcciones Futuras
There are several potential future directions for the use of cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%. One potential direction is its use in the synthesis of novel pharmaceutical compounds, as it may be able to act as a ligand in the formation of covalent bonds between metal atoms and other molecules. In addition, it may be used as a catalyst in organic reactions, allowing the formation of new compounds. Finally, it may be used in the synthesis of heterocyclic compounds, as it can act as a reagent in the formation of these compounds.
Métodos De Síntesis
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%, is synthesized through a multi-step process. The first step involves the condensation of cycloheptane-1-carboxylic acid with 4-methyl-1-pyrazole to form the cycloheptyl-(4-pyrazol-1-yl)-amine. This reaction is typically performed in aqueous solution at a temperature of 70°C. The second step involves the reaction of the cycloheptyl-(4-pyrazol-1-yl)-amine with benzyl bromide to form the cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, 95%. This reaction is typically performed in aqueous solution at a temperature of 70°C.
Propiedades
IUPAC Name |
N-[(4-pyrazol-1-ylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-4-7-16(6-3-1)18-14-15-8-10-17(11-9-15)20-13-5-12-19-20/h5,8-13,16,18H,1-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRDEWGVDTQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)


![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)




![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)

